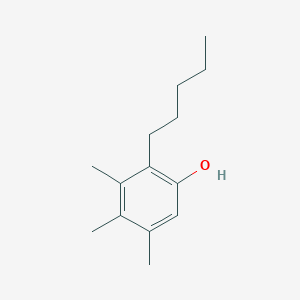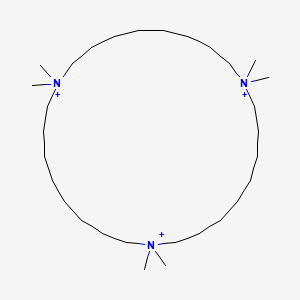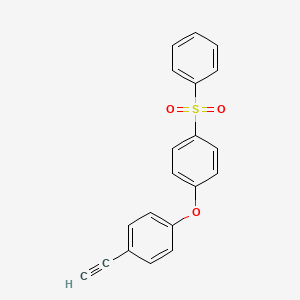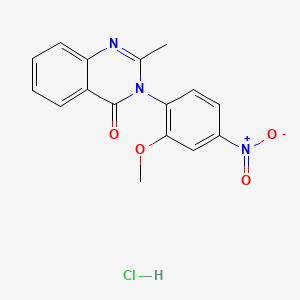
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and an octahydro-3ah-4,7-methanoindene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyano(phenyl)methyl halide with an octahydro-3ah-4,7-methanoindene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The octahydro-3ah-4,7-methanoindene core provides structural stability and rigidity, which can be crucial for binding to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-4,7-methanoindene: Shares the core structure but lacks the cyano and phenyl groups.
Cyano(phenyl)methyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is unique due to its combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93107-51-8 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
[cyano(phenyl)methyl] tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c20-12-17(13-5-2-1-3-6-13)22-18(21)19-10-4-7-16(19)14-8-9-15(19)11-14/h1-3,5-6,14-17H,4,7-11H2 |
InChI-Schlüssel |
SBOQBZKALAJGQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OC(C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)

![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
